![molecular formula C11H14N6 B12080053 2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine](/img/structure/B12080053.png)
2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine is a complex organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications .
Métodos De Preparación
The synthesis of 2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the free guanidine . Thiourea derivatives are often used as guanidylating agents in this process . Industrial production methods may involve the use of metal-catalyzed guanidylation or the application of S-methylisothiourea as a guanidylating agent .
Análisis De Reacciones Químicas
2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include thiourea derivatives, cyanamides, and coupling reagents . Major products formed from these reactions can include cyclic guanidines and other substituted guanidines .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent and catalyst in various organic reactions . In biology and medicine, guanidines are known for their role as DNA minor groove binders, kinase inhibitors, and α2-noradrenaline receptor antagonists . Additionally, guanidines have applications in the industrial sector as biocidal agents, catalysts, and ligands .
Mecanismo De Acción
The mechanism of action of 2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine involves its ability to form hydrogen bonds and its high basicity . This compound can act as an N-nucleophile in addition reactions with unsaturated compounds, as well as in alkylation and acylation reactions . The guanidinium cation formed upon protonation is highly stable due to resonance delocalization of the positive charge .
Comparación Con Compuestos Similares
Similar compounds to 2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine include other guanidines such as 2-aminoimidazolines, 2-amino-1,4,5,6-tetrahydropyrimidines, and 2-amino-4,5,6,7-tetrahydro-1H-1,3-diazepines . These compounds share similar structural features and biological activities but differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields .
Propiedades
Fórmula molecular |
C11H14N6 |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-[(E)-[4-[(E)-hydrazinylidenemethyl]-2,3-dihydroinden-1-ylidene]amino]guanidine |
InChI |
InChI=1S/C11H14N6/c12-11(13)17-16-10-5-4-8-7(6-15-14)2-1-3-9(8)10/h1-3,6H,4-5,14H2,(H4,12,13,17)/b15-6+,16-10+ |
Clave InChI |
CHGQNYNSRVWUJP-NVXGSURBSA-N |
SMILES isomérico |
C1C/C(=N\N=C(N)N)/C2=CC=CC(=C21)/C=N/N |
SMILES canónico |
C1CC(=NN=C(N)N)C2=CC=CC(=C21)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


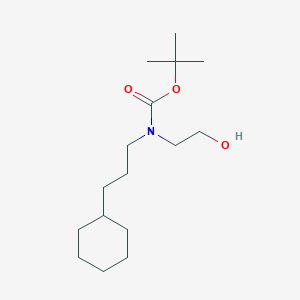

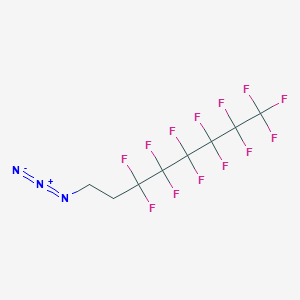
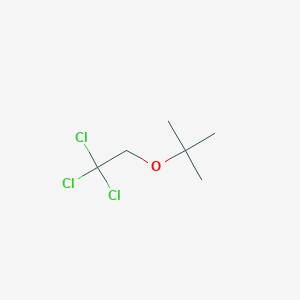
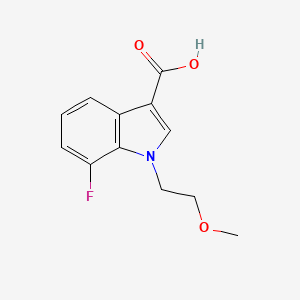

![[5-(6-Aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12079999.png)


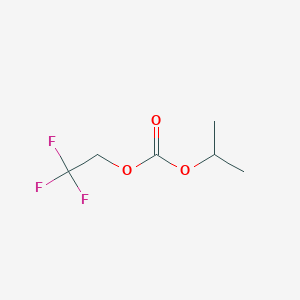

![Methyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B12080039.png)


